molecular formula C8H6BrFO2 B6356610 3'-Bromo-4'-fluoro-2-hydroxyacetophenone CAS No. 1515663-82-7

3'-Bromo-4'-fluoro-2-hydroxyacetophenone

Cat. No. B6356610
CAS RN: 1515663-82-7
M. Wt: 233.03 g/mol
InChI Key: ZQOSRHMIZKCOAI-UHFFFAOYSA-N
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Description

3’-Bromo-4’-fluoro-2-hydroxyacetophenone is a substituted acetophenone derivative . It is a white to yellow solid and is also referred to as 3-bromo-4-fluoro-acetophenone .


Synthesis Analysis

The synthesis of 3’-Bromo-4’-fluoro-2-hydroxyacetophenone can be achieved through the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone . It can also be prepared by the reaction of bromine on 2-hydroxy-4-nitroacetophenone in refluxing acetic acid .


Molecular Structure Analysis

The molecular formula of 3’-Bromo-4’-fluoro-2-hydroxyacetophenone is C8H6BrFO2 . Its molecular weight is 233.04 . The InChI code is 1S/C8H6BrFO2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,11H,4H2 .


Chemical Reactions Analysis

3’-Bromo-4’-fluoro-2-hydroxyacetophenone may be used in the preparation of series of 4’-fluoro-2’-hydroxychalcones, via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .


Physical And Chemical Properties Analysis

3’-Bromo-4’-fluoro-2-hydroxyacetophenone has a density of 1.7±0.1 g/cm3 . Its boiling point is 326.6±32.0 °C at 760 mmHg . The flash point is 151.3±25.1 °C . The exact mass is 231.953506 . The LogP value is 1.32 , and the vapour pressure is 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

3'-Bromo-4'-fluoro-2-hydroxyacetophenone serves as a key intermediate in organic synthesis. Its unique structure enables the formation of various heterocyclic compounds and glycosides through reactions such as the Hurd-Mori reaction and phase transfer catalysis. For instance, it has been used in the synthesis of 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -Selenadiazoles, highlighting its versatility in creating compounds with potential pharmaceutical applications (Stepanova et al., 2020).

Ligand Formation for Metal Complexes

This compound is also pivotal in the development of novel metal complexes with significant potential in catalysis and material science. Its bromo and fluoro substituents, along with the hydroxy group, provide unique binding sites for metal ions, facilitating the formation of complexes with unique structural and electronic properties. Studies have demonstrated its utility in synthesizing ligands that form complexes with platinum, palladium, and nickel, showcasing its contribution to the field of coordination chemistry (Schubert et al., 2007).

Potential Biological Activities

Further research has explored the cytotoxic properties of compounds derived from this compound, indicating its role in developing potential therapeutic agents. For example, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides from derivatives of this compound has been investigated for their potent cytotoxic activities, suggesting applications in cancer research (Mete et al., 2007).

Mechanism of Action

While the specific mechanism of action for 3’-Bromo-4’-fluoro-2-hydroxyacetophenone is not mentioned in the search results, it’s worth noting that its derivatives have shown anti-inflammatory, analgesic, and nitric oxide releasing activity .

Safety and Hazards

3’-Bromo-4’-fluoro-2-hydroxyacetophenone is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOSRHMIZKCOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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